N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Heterocycle Formation
- Novel Synthesis Routes : A study by Hebishy et al. (2020) describes a new synthesis route for benzamide-based 5-aminopyrazoles, leading to pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. This research highlights the potential for creating novel compounds using benzamide structures.
- Guanidine Derivative Synthesis : Balewski and Kornicka (2021) synthesized a guanidine derivative involving a complex reaction process, demonstrating the chemical versatility of benzamide compounds. The study provides insights into the synthesis of structurally complex molecules (Balewski & Kornicka, 2021).
Antiviral and Antitumor Activities
- Anti-Influenza Activity : The study by Hebishy et al. (2020) also revealed that certain synthesized benzamide-based compounds show significant anti-influenza A virus activities. This suggests potential applications in developing antiviral drugs (Hebishy et al., 2020).
- Antitumor Properties : Research by Stevens et al. (1984) on imidazotetrazines, which share structural similarities with the compound , indicated promising antitumor activities. This indicates the potential of such compounds in cancer therapy (Stevens et al., 1984).
Structural and Chemical Studies
- Structural Characterization : Afshar et al. (1987) provided detailed structural information on a similar triazole compound, highlighting the importance of structural studies in understanding the properties of these molecules (Afshar et al., 1987).
- Chemical Behavior Analysis : The study by Biagi et al. (1996) on 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives examined the chemical behavior of related compounds, providing insights into how such structures react under various conditions (Biagi et al., 1996).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution
Result of Action
Imidazole derivatives are known to have a broad range of effects due to their diverse biological activities
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives
Properties
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-29-22-10-6-5-9-20(22)27-23(29)18-13-11-17(12-14-18)15-25-24(31)21-16-26-30(28-21)19-7-3-2-4-8-19/h2-10,16-18H,11-15H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYUQWMIIXQBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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